molecular formula C20H14ClN3OS B2885350 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863589-06-4

2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2885350
CAS No.: 863589-06-4
M. Wt: 379.86
InChI Key: YCPYCZYAHTWWBX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a potent and selective ATP-competitive inhibitor of the Janus kinase 2 (JAK2). Its primary research value lies in the study of JAK2-driven pathologies, particularly myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis, where the constitutively active JAK2 V617F mutation is a key driver of oncogenesis. The compound demonstrates high efficacy in suppressing the hyperactive JAK-STAT signaling pathway, leading to the inhibition of aberrant cell proliferation and the induction of apoptosis in JAK2-dependent hematological cell lines. Research indicates its potential application in overcoming resistance to other JAK inhibitors and its utility in dissecting the specific roles of JAK2 within the broader JAK-STAT signaling network in both normal and diseased states. Further investigations explore its effects on other JAK2-related processes, including immune regulation and fibrosis, highlighting its broad utility as a precise chemical tool for preclinical research in hematology and oncology.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-15-7-3-13(4-8-15)12-18(25)23-16-9-5-14(6-10-16)19-24-17-2-1-11-22-20(17)26-19/h1-11H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPYCZYAHTWWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a member of the thiazolo[5,4-b]pyridine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3SC_{16}H_{14}ClN_{3}S, with a molecular weight of approximately 305.82 g/mol. The structure comprises a thiazolo[5,4-b]pyridine core linked to a 4-chlorophenyl group via an acetamide linkage. This unique configuration contributes to its biological activity.

The primary biological target of this compound is the Phosphoinositide 3-Kinase (PI3K) pathway. The compound acts as an inhibitor of PI3K, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. Inhibition of this pathway can lead to decreased cell proliferation and survival in cancer cells where this pathway is often dysregulated.

Biological Activity and Therapeutic Applications

Research has demonstrated that thiazolo[5,4-b]pyridine derivatives exhibit significant antitumor activity. For instance, studies indicate that related compounds have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells and HCT-116 colon cancer cells). The following table summarizes key findings from recent studies:

CompoundTargetIC50 (µM)Cell Line
This compoundPI3K3.6MCF-7
Related Thiazole DerivativePI3K1.61 ± 1.92A549
Another Thiazole CompoundBcl-2<10Jurkat Cells

Case Studies

  • Antitumor Efficacy : A study evaluated the anticancer potential of thiazolo[5,4-b]pyridine derivatives, including our compound, against multiple cancer cell lines. Results indicated significant cytotoxic effects attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway.
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in the PI3K pathway primarily through hydrophobic contacts, suggesting a strong binding affinity that could be exploited for therapeutic purposes.

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[5,4-b]pyridine derivatives is influenced by various substituents on the phenyl rings. For example:

  • The presence of electron-donating groups (e.g., methoxy groups) enhances cytotoxicity.
  • Substituents at specific positions on the thiazole ring also play a critical role in modulating activity against cancer cells.

Comparison with Similar Compounds

Thiazolo-Pyridine Derivatives

  • GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Differs in the heterocyclic core (simple thiazole vs. fused thiazolo-pyridine) and substituent (fluorophenyl vs. chlorophenyl).
  • N-{4-[2-([1,3]Thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide (): Contains a thiazolo[5,4-c]pyridine isomer, which shifts the nitrogen position in the pyridine ring. This minor structural variation could impact π-π stacking or hydrogen-bonding interactions .

Chlorophenyl-Acetamide Analogues

  • 2-(4-Chlorophenyl)-N-[4-(4-Morpholinylsulfonyl)phenyl]acetamide (): Replaces the thiazolo-pyridine group with a morpholinosulfonylphenyl moiety. The sulfonyl group enhances solubility but may reduce membrane permeability compared to the hydrophobic thiazolo-pyridine .
  • 5l (2-(4-Chlorophenylamino)-N-(4-(Morpholinosulfonyl)phenyl)acetamide) (): Features a chlorophenylamino group instead of the thiazolo-pyridine.

Heterocyclic Hybrids

  • 1,3,4-Oxadiazole-Chlorophenyl Derivatives (e.g., Compound 8g in ):
    • Incorporates a 1,3,4-oxadiazole ring linked to a chlorophenyl group. The oxadiazole’s electron-withdrawing nature contrasts with the electron-rich thiazolo-pyridine, affecting electronic distribution and bioactivity .
  • Pyrazole-Thiazole-Acetamide ():
    • Combines a dihydro-pyrazole-thiazole system with an acetamide group. The saturated pyrazole ring introduces conformational flexibility absent in the rigid thiazolo-pyridine core .

Pharmacological and Physical Properties

Compound Core Structure Key Substituents Melting Point (°C) Bioactivity (Reported)
Target Compound Thiazolo[5,4-b]pyridine 4-Chlorophenyl, acetamide Not reported Hypothesized enzyme inhibition
GSK1570606A () Thiazole 4-Fluorophenyl, pyridinyl Not reported Anti-mycobacterial
8g () 1,3,4-Oxadiazole 4-Chlorophenyl, acryloylphenyl 227–228 Anticancer (colon)
5l () Morpholinosulfonylphenyl 4-Chlorophenylamino Not reported Not specified
  • Solubility and Lipophilicity: The morpholinosulfonyl group in increases hydrophilicity, while the thiazolo-pyridine in the target compound likely enhances lipid membrane penetration .
  • Thermal Stability: Compounds with fused heterocycles (e.g., thiazolo-pyridine) generally exhibit higher melting points (>200°C) compared to non-fused analogues, as seen in .

Structure-Activity Relationship (SAR) Insights

  • Chlorophenyl Position : Para-substitution is conserved across analogues (), suggesting its critical role in hydrophobic interactions .
  • non-fused thiazoles (e.g., GSK1570606A) . Oxadiazole-containing compounds () show marked anticancer activity, hinting that electron-deficient cores may favor specific therapeutic targets .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide with high purity?

The synthesis typically involves multi-step routes, including:

  • Acylation : Coupling 4-chlorophenylacetic acid with intermediates containing the thiazolo[5,4-b]pyridine moiety using coupling agents like EDC/HOBt.
  • Thioether formation : Introducing sulfur-containing groups via nucleophilic substitution, requiring precise pH control (e.g., NaOH in DMF) .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity and yield . Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?

Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ ~170 ppm) to verify substituent positions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR spectroscopy : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate therapeutic potential?

Initial screening should focus on:

  • Kinase inhibition assays : Test against PI3K/Akt/mTOR pathways using ELISA-based kits, given structural similarity to kinase inhibitors .
  • Antimicrobial susceptibility testing : Use microbroth dilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) due to thiazole’s known antibacterial activity .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Dose-response profiling : Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
  • Metabolic stability assays : Use liver microsomes to identify metabolite interference in activity readouts .
  • Target validation : Apply CRISPR/Cas9 knockout models to confirm specificity toward suspected targets (e.g., PI3K isoforms) .

Q. What computational and experimental strategies optimize structure-activity relationships (SAR) for thiazolo-pyridine derivatives?

  • Molecular docking : Model interactions with ATP-binding pockets (e.g., PI3Kγ PDB: 6JG) to prioritize substituents enhancing binding affinity .
  • Fragment-based design : Synthesize analogs with modified thiazole substituents (e.g., -CF₃, -OCH₃) to assess steric/electronic effects on activity .
  • 3D-QSAR : Generate CoMFA/CoMSIA models using activity data from 15+ analogs to predict bioactivity cliffs .

Q. What challenges arise in elucidating the compound’s mechanism of action, and how can they be mitigated?

  • Off-target effects : Perform kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions .
  • Cellular uptake barriers : Use fluorescently tagged analogs (e.g., BODIPY conjugates) with confocal microscopy to quantify intracellular accumulation .
  • Resistance profiling : Serial passage assays in bacterial/cancer cells under sublethal doses to monitor adaptive mutations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility and bioavailability?

  • Solvent selection : Compare solubility in DMSO (high) vs. aqueous buffers (low) to reconcile discrepancies .
  • Permeability assays : Use Caco-2 monolayers or PAMPA to measure logP and efflux ratios, clarifying bioavailability limitations .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, cooling methods) to ensure consistency .
  • Data transparency : Share raw NMR/MS files in public repositories (e.g., PubChem) for independent verification .

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